molecular formula C17H20N4OS B2550405 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-21-2

2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2550405
CAS No.: 898361-21-2
M. Wt: 328.43
InChI Key: FCQBHGQWSQEIDD-UHFFFAOYSA-N
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Description

2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring fused with a triazole ring, along with a phenyl group and a pyrrolidine moiety, making it a versatile molecule for chemical and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Formation of Triazole Ring: The triazole ring is often formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling Reactions: The phenyl group and pyrrolidine moiety are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions, to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, known for their antifungal properties.

    Phenylpyrrolidine Derivatives: Compounds such as phenylpiracetam, which have cognitive-enhancing effects.

Uniqueness

2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of thiazole and triazole rings, along with the phenyl and pyrrolidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-ethyl-5-[phenyl(pyrrolidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-2-13-18-17-21(19-13)16(22)15(23-17)14(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-5,8-9,14,22H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQBHGQWSQEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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